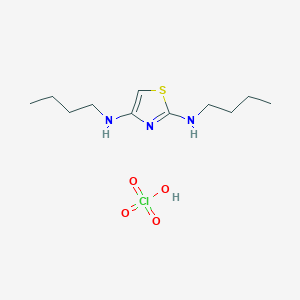
3-Phenyloxiran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyloxiran-2-one, also known as phenyloxirane, is an organic compound with the molecular formula C9H10O2. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of a phenyl group attached to an oxirane ring, making it a valuable intermediate in organic synthesis .
Métodos De Preparación
3-Phenyloxiran-2-one can be synthesized through various methods. One common synthetic route involves the reaction of phenyl(3-phenyloxiran-2-yl)methanone with hydrazine hydrate in ethanol under reflux conditions . This method is favored due to its simplicity and the availability of starting materials. Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring the efficient production of the compound.
Análisis De Reacciones Químicas
3-Phenyloxiran-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different alcohols or other reduced forms.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include hydrazine hydrate, which is used in the preparation of pyrazole derivatives . The major products formed from these reactions depend on the specific conditions and reagents employed.
Aplicaciones Científicas De Investigación
3-Phenyloxiran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-phenyloxiran-2-one involves its interaction with various molecular targets. The oxirane ring is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical reactions, making it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
3-Phenyloxiran-2-one can be compared with other similar compounds, such as:
Styrene oxide:
Epoxystyrene: Another related compound with similar reactivity but different applications.
(3-phenyloxiranyl)methanol: A compound with a similar oxirane ring but different substituents, leading to different chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.
Propiedades
Número CAS |
195193-35-2 |
|---|---|
Fórmula molecular |
C8H6O2 |
Peso molecular |
134.13 g/mol |
Nombre IUPAC |
3-phenyloxiran-2-one |
InChI |
InChI=1S/C8H6O2/c9-8-7(10-8)6-4-2-1-3-5-6/h1-5,7H |
Clave InChI |
LTJJEIFPSSOFTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol](/img/structure/B12566832.png)
![2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane](/img/structure/B12566838.png)


![4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol](/img/structure/B12566859.png)
![2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol](/img/structure/B12566864.png)
![2-[(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]ethan-1-ol](/img/structure/B12566875.png)
![1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene](/img/structure/B12566876.png)

![4-Ethyl-6-[4-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol](/img/structure/B12566887.png)
![4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane](/img/structure/B12566895.png)


![Bicyclo[3.3.1]nonane-2,7-dione](/img/structure/B12566908.png)
